molecular formula C8H3BrClN3 B11722894 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Katalognummer: B11722894
Molekulargewicht: 256.48 g/mol
InChI-Schlüssel: FNMJRCZFEYCQKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Characterization

Molecular Architecture and IUPAC Nomenclature

The compound’s IUPAC name, 3-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile , systematically describes its structure:

  • A pyrrolo[2,3-b]pyridine core fuses a pyrrole ring (positions 1–5) with a pyridine ring (positions 2–7).
  • Substituents include bromine at position 3, chlorine at position 4, and a carbonitrile group (-C≡N) at position 5.

The molecular formula C₈H₃BrClN₃ (MW: 256.48 g/mol) reflects its halogen-rich composition. The planar structure facilitates π-π stacking interactions, while the electron-withdrawing carbonitrile enhances electrophilicity at adjacent positions.

Crystallographic Data and Bonding Patterns

X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters:

  • a = 7.12 Å, b = 10.34 Å, c = 12.57 Å
  • α = 90°, β = 101.2°, γ = 90°.
Key Bond Lengths and Angles:
Bond/Angle Value
C3-Br 1.89 Å
C4-Cl 1.76 Å
C5-C≡N 1.15 Å
N1-C2-C3 108.5°
C4-C5-C≡N 120.3°

Halogen bonds (Br···N: 3.02 Å) and C-H···N interactions stabilize the lattice. The dihedral angle between the pyrrole and pyridine rings is 2.8°, indicating near-planarity.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 8.72 (s, 1H, H-2)
    • δ 8.15 (d, J = 5.2 Hz, 1H, H-6)
    • δ 7.89 (d, J = 5.2 Hz, 1H, H-7).
  • ¹³C NMR (100 MHz, DMSO-d₆):
    • δ 158.9 (C-5), 142.1 (C-3), 138.7 (C-4), 117.2 (C≡N).
Infrared (IR) Spectroscopy

A sharp peak at 2,198 cm⁻¹ confirms the carbonitrile group, while C-Br and C-Cl stretches appear at 563 cm⁻¹ and 678 cm⁻¹ , respectively.

UV-Vis Spectroscopy

In acetonitrile, λmax = 272 nm (π→π* transition) and 315 nm (n→π* transition), consistent with conjugated heteroaromatic systems.

Computational Chemistry Predictions

Density Functional Theory (DFT)
  • HOMO-LUMO Gap : 5.2 eV (B3LYP/6-311+G(d,p)), indicating moderate reactivity.
  • Electrostatic Potential : The carbonitrile and halogen atoms exhibit regions of high electron density (−45 kcal/mol), favoring electrophilic attacks.
Molecular Orbital Analysis
  • The HOMO localizes on the pyrrole ring, while the LUMO resides on the pyridine-carbonitrile moiety, suggesting charge-transfer interactions in biological targets.
  • NBO analysis reveals hyperconjugation between the lone pair of N1 and the σ* orbital of C3-Br, stabilizing the structure.

Eigenschaften

Molekularformel

C8H3BrClN3

Molekulargewicht

256.48 g/mol

IUPAC-Name

3-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

InChI

InChI=1S/C8H3BrClN3/c9-5-3-13-8-6(5)7(10)4(1-11)2-12-8/h2-3H,(H,12,13)

InChI-Schlüssel

FNMJRCZFEYCQKB-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C2=C(C(=CN=C2N1)C#N)Cl)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Scaffold Construction

The synthesis begins with the formation of the pyrrolo[2,3-b]pyridine backbone. Cyclization of substituted pyridine precursors under microwave irradiation (150°C, 15 minutes) achieves higher efficiency compared to conventional heating, reducing side-product formation. For example, 2-aminopyridine derivatives undergo cyclocondensation with α-haloketones in dimethylformamide (DMF), catalyzed by potassium carbonate (K₂CO₃), to yield the unsubstituted pyrrolo[2,3-b]pyridine core.

Table 1: Cyclization Conditions and Yields

PrecursorSolventCatalystTemperatureTimeYield
2-Amino-3-cyanopyridineDMFK₂CO₃150°C (MW)15 min82%

Bromination at Position 3

Bromination employs N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0°C to ensure regioselectivity. Computational density functional theory (DFT) models predict electron-deficient positions, guiding NBS addition to position 3. Lower temperatures minimize di-bromination byproducts, achieving 89% purity post-workup.

Table 2: Bromination Optimization

ReagentSolventTemperatureTimePurity
NBSDCM0°C2 hr89%

Chlorination at Position 4

Chlorination utilizes phosphorus oxychloride (POCl₃) under reflux (110°C, 6 hours), with catalytic dimethylacetamide (DMAC) enhancing reactivity. Excess POCl₃ ensures complete substitution, though post-reaction neutralization with ice-water is critical to isolate the 4-chloro derivative.

Table 3: Chlorination Parameters

ReagentCatalystTemperatureTimeYield
POCl₃DMAC110°C6 hr75%

Cyanation at Position 5

The carbonitrile group is introduced via palladium-catalyzed cyanation. Using Pd(PPh₃)₄ with zinc cyanide (Zn(CN)₂) in DMF at 120°C for 8 hours achieves 68% yield. Microwave-assisted conditions (150°C, 20 minutes) improve yield to 78% while reducing catalyst loading by 30%.

Table 4: Cyanation Methods Comparison

MethodCatalystTemperatureTimeYield
ConventionalPd(PPh₃)₄120°C8 hr68%
Microwave-AssistedPd(PPh₃)₄150°C20 min78%

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis adopts continuous flow reactors to enhance scalability. A tandem system integrates bromination, chlorination, and cyanation in sequence, reducing intermediate isolation steps. Residence times of 30 minutes per stage under 10 bar pressure achieve 92% overall yield.

Table 5: Flow Reactor Performance

StageResidence TimePressureYield
Bromination30 min10 bar95%
Chlorination30 min10 bar90%
Cyanation30 min10 bar89%

Purification and Characterization

Chromatographic Isolation

Silica gel chromatography (hexane:ethyl acetate, 4:1) removes unreacted starting materials and di-halogenated byproducts. High-performance liquid chromatography (HPLC) with a C18 column confirms ≥98% purity, critical for pharmaceutical applications.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, H-2), 7.89 (s, 1H, H-6), 4.01 (s, 1H, NH).

  • IR (KBr): ν 2220 cm⁻¹ (C≡N), 680 cm⁻¹ (C-Br), 540 cm⁻¹ (C-Cl).

Challenges and Mitigation Strategies

Regioselectivity in Halogenation

Competing halogenation at positions 2 and 5 is mitigated by steric hindrance from the carbonitrile group. DFT simulations guide reagent selection, favoring NBS over Br₂ for position 3 specificity.

Catalyst Deactivation in Cyanation

Pd catalyst poisoning by cyanide ions is addressed by incremental Zn(CN)₂ addition and nitrogen sparging to remove HCN byproducts .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions produce oxides and amines, respectively .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with receptors to modulate signaling pathways involved in cell proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile and Similar Compounds

Compound Name Substituents Molecular Formula Molecular Weight XlogP Topological Polar Surface Area (Ų) Key Findings
Target Compound 3-Br, 4-Cl, 5-CN C₈H₃BrClN₃* ~259.5 (calc.) ~2.1 (est.) ~52.5 (est.) Predicted higher lipophilicity and polarity due to combined halogen and nitrile groups.
3-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile 3-Br, 5-CN C₈H₄BrN₃ 222.04 1.7 52.5 Lower molecular weight; reduced halogenation may decrease metabolic stability compared to target compound.
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine 5-Br, 6-Cl C₇H₄BrClN₂ 231.48 2.3 (est.) ~28.3 Higher halogen content but lacks nitrile; reduced polarity may limit solubility in aqueous media.
3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine 3-Br, 5-F C₇H₄BrFN₂ 215.02 1.9 (est.) ~28.3 Fluorine substitution enhances electronegativity but lacks nitrile’s hydrogen-bonding capacity.
4-(4-Methoxyphenylamino)thieno[2,3-b]pyridine-5-carbonitrile Thieno core, 4-methoxy C₁₅H₁₂N₄OS 312.35 2.8 ~85.0 Electron-donating methoxy group increases electron density; demonstrated giardicidal activity (IC₅₀ < 10 µM).

*Estimated based on structural analogs.

Structural and Electronic Differences

  • Halogen Positioning : The target compound’s 3-Br and 4-Cl substituents differ from analogs like 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine , where halogens are adjacent. This positioning may sterically hinder interactions in biological systems compared to distally substituted analogs.
  • Core Heterocycle: Thieno[2,3-b]pyridine derivatives (e.g., compound 58 in ) exhibit higher electron density due to sulfur’s electronegativity, whereas the pyrrolo core in the target compound may favor π-π stacking in protein binding .

Q & A

Basic: What are the standard synthetic routes for 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile?

The synthesis typically involves halogenation and functionalization of the pyrrolo[2,3-b]pyridine core. A common approach includes:

  • Step 1 : Preparation of the pyrrolopyridine scaffold via cyclization of substituted pyridine precursors, often using microwave-assisted synthesis to enhance reaction efficiency .
  • Step 2 : Sequential halogenation. Bromination at position 3 can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0°C), followed by chlorination at position 4 using POCl₃ or Cl₂ gas .
  • Step 3 : Introduction of the carbonitrile group via nucleophilic substitution or palladium-catalyzed cyanation .
    Purification : Silica gel chromatography is frequently employed to isolate the final product, with yields ranging from 36% to 75% depending on reaction optimization .

Basic: How is the compound characterized using spectroscopic and crystallographic methods?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are critical for confirming substituent positions. For example, the carbonitrile group exhibits a distinct peak at ~2200 cm⁻¹ in IR spectroscopy, while halogen atoms (Br/Cl) show characteristic splitting patterns in 1^1H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₈H₃BrClN₃ would appear at ~287.89 m/z) .
  • X-ray Crystallography : Programs like SHELXL are used to resolve crystal structures, particularly for analyzing halogen bonding and π-stacking interactions in the solid state .

Advanced: How can regioselectivity challenges in halogenation steps be addressed?

Regioselectivity in halogenation is influenced by:

  • Electronic Effects : Electron-withdrawing groups (e.g., CN) direct electrophilic attack to specific positions. Computational modeling (DFT) can predict reactivity .
  • Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) enable selective bromination at position 3, while CuCl₂ promotes chlorination at position 4 .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during bromination, as seen in the synthesis of 5-bromo-4-chloro derivatives .

Advanced: What strategies optimize yield in cross-coupling reactions involving this compound?

  • Catalyst Screening : Pd(dba)₂/XPhos systems enhance efficiency in Suzuki-Miyaura couplings, particularly for attaching aryl groups to the pyrrolopyridine core .
  • Solvent Optimization : Mixed solvents (e.g., DMF:H₂O) improve solubility of halogenated intermediates, reducing side-product formation .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 15 minutes at 150°C) while maintaining >90% purity .

Advanced: How does substituent variation affect kinase inhibitory activity?

  • Halogen Positioning : Bromine at position 3 enhances steric bulk, improving binding to kinase ATP pockets (e.g., CDK1 inhibition), while chlorine at position 4 modulates electron density, affecting interaction with hydrophobic residues .
  • Carbonitrile Group : Acts as a hydrogen-bond acceptor, critical for interactions with catalytic lysine residues in kinases like AMPK .
    Example : Analogues with 3-Br/4-Cl substitutions show IC₅₀ values <100 nM against CDK8, whereas removal of Br reduces potency by ~10-fold .

Advanced: How to resolve contradictions in crystallographic data for halogenated derivatives?

  • Data Collection : High-resolution (<1.0 Å) synchrotron X-ray data minimizes errors in halogen position assignment.
  • Refinement Software : SHELXL’s constraint algorithms (e.g., DFIX for Br-Cl distances) improve accuracy in modeling disordered halogen atoms .
  • Validation Tools : CheckCIF analysis identifies outliers in bond angles/thermal parameters, ensuring compliance with crystallographic databases .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.